Benzoic acid, 3,5-dichloro-4-(trimethylsilyl)-
CAS No.: 650598-45-1
Cat. No.: VC15917988
Molecular Formula: C10H12Cl2O2Si
Molecular Weight: 263.19 g/mol
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Specification
| CAS No. | 650598-45-1 |
|---|---|
| Molecular Formula | C10H12Cl2O2Si |
| Molecular Weight | 263.19 g/mol |
| IUPAC Name | 3,5-dichloro-4-trimethylsilylbenzoic acid |
| Standard InChI | InChI=1S/C10H12Cl2O2Si/c1-15(2,3)9-7(11)4-6(10(13)14)5-8(9)12/h4-5H,1-3H3,(H,13,14) |
| Standard InChI Key | IMVASYCXNLCZMR-UHFFFAOYSA-N |
| Canonical SMILES | C[Si](C)(C)C1=C(C=C(C=C1Cl)C(=O)O)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
The compound has the molecular formula C₁₀H₁₂Cl₂O₂Si and a molecular weight of 263.19 g/mol. Its IUPAC name, 3,5-dichloro-4-trimethylsilylbenzoic acid, explicitly defines the substituent arrangement: two chlorine atoms occupy the meta positions relative to the carboxylic acid group, while the trimethylsilyl (-Si(CH₃)₃) group is para to the acid functionality.
Structural Representation
The canonical SMILES string CSi(C)C1=C(C=C(C=C1Cl)C(=O)O)Cl provides a simplified two-dimensional representation. The trimethylsilyl group’s bulkiness and electron-donating inductive effects influence the compound’s steric and electronic profile, potentially altering reactivity compared to simpler benzoic acid derivatives.
Synthesis and Manufacturing
General Synthesis Strategy
The synthesis of 3,5-dichloro-4-(trimethylsilyl)benzoic acid typically involves sequential functionalization of the benzene ring :
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Chlorination: Introducing chlorine atoms at the 3 and 5 positions.
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Silylation: Installing the trimethylsilyl group at the 4 position.
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Carboxylic Acid Formation: Oxidizing a methyl or hydroxymethyl group to the carboxylic acid.
A patent describing the synthesis of 3,5-dichlorobenzoyl chloride (CN105837432A) provides indirect insights into chlorination methodologies . For instance, chlorination of 2-aminobenzoic acid derivatives using chlorine gas in trifluoroacetic acid achieves high regioselectivity .
Key Reaction Steps
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Chlorination:
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Silylation:
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Reagents: Trimethylsilyl chloride (Me₃SiCl) or hexamethyldisilazane (HMDS).
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Catalysts: Lewis acids (e.g., AlCl₃).
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Solvents: Polar aprotic solvents (e.g., DMF, THF).
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Hydrolysis and Acidification:
Yield Optimization
The patent CN105837432A reports a total yield of 85.2% for a related dichlorobenzoic acid derivative, achieved through copper sulfate-catalyzed diazotization and thionyl chloride-mediated acyl chloride formation . Similar optimizations (e.g., solvent selection, catalyst use) likely apply to this compound’s synthesis.
Physicochemical Properties
Predicted Properties
| Property | Value | Source |
|---|---|---|
| Density | ~1.3–1.4 g/cm³ | Estimated |
| Boiling Point | >300°C (decomposes) | Estimated |
| pKa | ~2.5–3.0 | Estimated |
| Solubility | Low in water; soluble in organic solvents (THF, DCM) |
The electron-withdrawing chlorine atoms lower the pKa compared to unsubstituted benzoic acid (pKa 4.2), enhancing acidity. Conversely, the trimethylsilyl group’s electron-donating effect may partially counteract this, resulting in a pKa closer to 3.0 .
Stability and Reactivity
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Thermal Stability: Likely stable up to 200°C, with decomposition pathways involving Si-C bond cleavage.
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Moisture Sensitivity: The trimethylsilyl group may hydrolyze in aqueous or protic environments, necessitating anhydrous handling.
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Reactivity: The carboxylic acid group enables esterification, amidation, or salt formation, while the silyl group participates in silicon-based coupling reactions .
Comparative Analysis with Analogous Compounds
The trimethylsilyl group in 650598-45-1 offers distinct advantages in steric bulk and synthetic modularity compared to oxygen- or nitrogen-based substituents .
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